molecular formula C25H26ClN3O3S B2645269 1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 328015-27-6

1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2645269
CAS No.: 328015-27-6
M. Wt: 484.01
InChI Key: JMUXDHLVENSDTH-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound that features a carbazole moiety, a piperazine ring, and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through a series of cyclization reactions starting from aniline derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Sulfonyl Group: This step involves sulfonylation reactions using chlorophenyl sulfonyl chloride.

    Final Coupling: The final step involves coupling the carbazole and piperazine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is explored for use in organic electronics and photonics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways by binding to its targets, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(4-(phenylsulfonyl)piperazin-1-yl)propan-2-ol
  • 1-(9H-carbazol-9-yl)-3-(4-(methylsulfonyl)piperazin-1-yl)propan-2-ol

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-carbazol-9-yl-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3S/c26-19-9-11-21(12-10-19)33(31,32)28-15-13-27(14-16-28)17-20(30)18-29-24-7-3-1-5-22(24)23-6-2-4-8-25(23)29/h1-12,20,30H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXDHLVENSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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